![molecular formula C8H14N2O4 B6355187 4- [N-(2-Hydroxyethyl)acetamide]morpholin-3-one CAS No. 1536799-96-8](/img/structure/B6355187.png)
4- [N-(2-Hydroxyethyl)acetamide]morpholin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4- [N-(2-Hydroxyethyl)acetamide]morpholin-3-one (4-HEMO) is a novel compound that has been developed in recent years as a potential therapeutic agent for a variety of medical conditions. 4-HEMO is an organic compound with a cyclic structure, consisting of a morpholine ring with a hydroxyl group attached to the nitrogen atom. It is a derivative of morpholine, an alkaloid found in plants and animals. 4-HEMO has been studied for its potential use in treating metabolic and neurological disorders, inflammation, and cancer.
作用機序
The exact mechanism of action of 4- [N-(2-Hydroxyethyl)acetamide]morpholin-3-one is not yet fully understood. However, it is believed to work by modulating the activity of various enzymes and receptors. For example, 4- [N-(2-Hydroxyethyl)acetamide]morpholin-3-one has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. It has also been shown to modulate the activity of the serotonin receptor 5-HT2A, which is involved in the regulation of mood, anxiety, and other cognitive processes.
Biochemical and Physiological Effects
4- [N-(2-Hydroxyethyl)acetamide]morpholin-3-one has been shown to have a variety of biochemical and physiological effects. In animal models, 4- [N-(2-Hydroxyethyl)acetamide]morpholin-3-one has been shown to reduce inflammation and reduce the activity of certain enzymes involved in inflammation. It has also been shown to modulate the activity of various receptors, including serotonin, dopamine, and opioid receptors. In addition, 4- [N-(2-Hydroxyethyl)acetamide]morpholin-3-one has been shown to have anti-cancer effects and to reduce the growth of certain cancer cells.
実験室実験の利点と制限
4- [N-(2-Hydroxyethyl)acetamide]morpholin-3-one has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has a relatively low toxicity. In addition, it is relatively stable and can be stored for long periods of time. However, there are some limitations to its use in laboratory experiments. For example, it has a relatively short half-life, and it is not very soluble in water.
将来の方向性
There are several potential future directions for the research and development of 4- [N-(2-Hydroxyethyl)acetamide]morpholin-3-one. One potential direction is to further investigate the biochemical and physiological effects of 4- [N-(2-Hydroxyethyl)acetamide]morpholin-3-one in animal models. In addition, further research could be conducted to investigate the potential therapeutic applications of 4- [N-(2-Hydroxyethyl)acetamide]morpholin-3-one, such as its use in treating metabolic and neurological disorders, inflammation, and cancer. Further research could also be conducted to investigate the mechanism of action of 4- [N-(2-Hydroxyethyl)acetamide]morpholin-3-one and to develop new methods for its synthesis. Finally, further research could be conducted to investigate the potential side effects of 4- [N-(2-Hydroxyethyl)acetamide]morpholin-3-one and to develop methods for its safe and effective use.
合成法
The synthesis of 4- [N-(2-Hydroxyethyl)acetamide]morpholin-3-one is a multi-step process starting with the conversion of morpholine to its nitrile form. This is followed by the addition of a hydroxyl group to the nitrogen atom of the nitrile, resulting in the formation of the 4- [N-(2-Hydroxyethyl)acetamide]morpholin-3-one molecule. The final step involves the removal of the nitrile group, resulting in the desired product. The synthesis of 4- [N-(2-Hydroxyethyl)acetamide]morpholin-3-one can be achieved in a variety of ways, including the use of chemical reagents such as sodium hydroxide, hydrochloric acid, and hydrogen peroxide.
科学的研究の応用
4- [N-(2-Hydroxyethyl)acetamide]morpholin-3-one has been studied for its potential therapeutic applications in a variety of medical conditions. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects, as well as being able to modulate the activity of various enzymes and receptors. In addition, 4- [N-(2-Hydroxyethyl)acetamide]morpholin-3-one has been studied for its potential use in treating metabolic and neurological disorders, inflammation, and cancer.
特性
IUPAC Name |
N-(2-hydroxyethyl)-2-(3-oxomorpholin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O4/c11-3-1-9-7(12)5-10-2-4-14-6-8(10)13/h11H,1-6H2,(H,9,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQAWQIKHJLPXEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1CC(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[N-(2-Hydroxyethyl)acetamide]morpholin-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1,3-Bis(2,6-di-i-propylphenyl)-4,5-dihydroimidazol-2-ylidene]-[2-i-propoxy-5-(trifluoroacetamido)phenyl]methyleneruthenium(II) dichloride](/img/structure/B6355107.png)

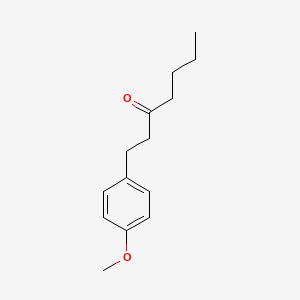
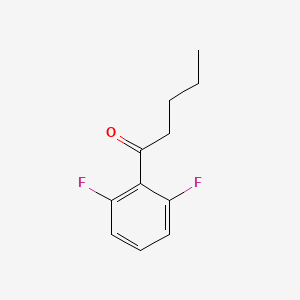
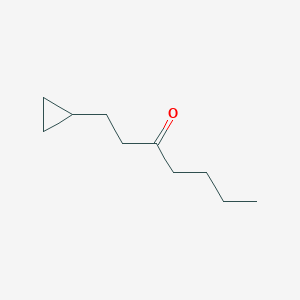
![tert-Butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]-N-methylcarbamate](/img/structure/B6355146.png)
![3-[Benzo(b)thiophen-2-yl]benzoic acid, 95%](/img/structure/B6355147.png)
![4-[Benzo(b)thiophen-2-yl]benzoic acid, 95%](/img/structure/B6355148.png)
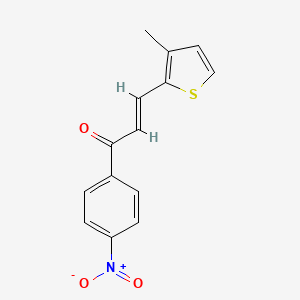
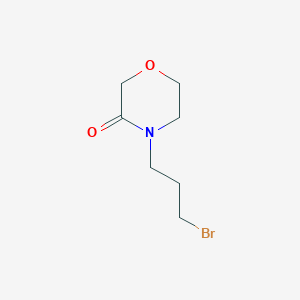

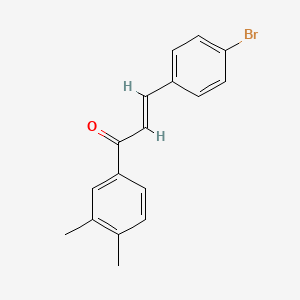
![(2E)-1-(3,4-Dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6355212.png)
![(2E)-3-[4-(Benzyloxy)phenyl]-1-(3,4-dimethylphenyl)prop-2-en-1-one](/img/structure/B6355222.png)